molecular formula C10H17O2- B1235565 cis-Obtusilate

cis-Obtusilate

Cat. No.: B1235565
M. Wt: 169.24 g/mol
InChI Key: XKZKQTCECFWKBN-SREVYHEPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Obtusilate (IUPAC name: (4Z)-4-decenoic acid), also known as cis-4-decenoic acid or obtusilic acid, is a monounsaturated fatty acid with the chemical formula C₁₀H₁₈O₂ . It belongs to the decenoic acid family, characterized by a 10-carbon chain with a double bond at the fourth carbon in the cis (Z) configuration. This compound is naturally occurring and has been identified in metabolic databases such as HMDB (Human Metabolome Database), where it is cataloged under HMDB0004980 . Its structure is critical to its physicochemical properties and biological interactions, which differentiate it from other decenoic acid isomers and analogs.

Properties

Molecular Formula

C10H17O2-

Molecular Weight

169.24 g/mol

IUPAC Name

(Z)-dec-4-enoate

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12)/p-1/b7-6-

InChI Key

XKZKQTCECFWKBN-SREVYHEPSA-M

SMILES

CCCCCC=CCCC(=O)[O-]

Isomeric SMILES

CCCCC/C=C\CCC(=O)[O-]

Canonical SMILES

CCCCCC=CCCC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

Compound Double Bond Position Configuration IUPAC Name
This compound C4 Z (cis) (4Z)-4-Decenoic acid
trans-4-Decenoic acid C4 E (trans) (4E)-4-Decenoic acid
cis-2-Decenoic acid C2 Z (cis) (2Z)-2-Decenoic acid
cis-5-Decenoic acid C5 Z (cis) (5Z)-5-Decenoic acid

Physicochemical Properties

The cis configuration at C4 reduces molecular symmetry compared to trans isomers, influencing melting points, solubility, and intermolecular interactions. For example:

  • Melting Point : cis isomers generally exhibit lower melting points than trans isomers due to reduced packing efficiency in the solid state.
  • Solubility : The bent geometry of cis double bonds enhances solubility in polar solvents compared to linear trans analogs.

Chemical Reactivity

The reactivity of this compound is influenced by its electron-rich double bond and carboxylic acid group:

  • Hydrogenation: The cis double bond can be hydrogenated to yield decanoic acid, a saturated analog.
  • Oxidation : Susceptible to oxidation at the double bond, forming epoxides or diols under controlled conditions.
  • Esterification : The carboxylic acid group reacts with alcohols to form esters, a common modification in pharmaceutical applications.

In contrast, trans-4-decenoic acid may show slower reaction kinetics in catalytic hydrogenation due to steric hindrance from its linear geometry .

Research Findings and Data Gaps

While this compound is well-documented in HMDB , experimental data on its analogs are sparse in the provided evidence. Key research priorities include:

Spectroscopic Characterization : NMR (¹H, ¹³C) and HRMS data for structural confirmation (see for reporting standards).

Thermodynamic Properties : Melting/boiling points, logP values, and solubility profiles.

Biological Assays : Comparative studies on antimicrobial, anti-inflammatory, or metabolic effects.

Table 2: Recommended Experimental Data for Comparative Studies

Parameter This compound trans-4-Decenoic acid cis-2-Decenoic acid
Melting Point (°C) [Data needed] [Data needed] [Data needed]
logP (Octanol-Water) [Data needed] [Data needed] [Data needed]
IC₅₀ (Antimicrobial) [Data needed] [Data needed] [Data needed]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Obtusilate
Reactant of Route 2
cis-Obtusilate

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